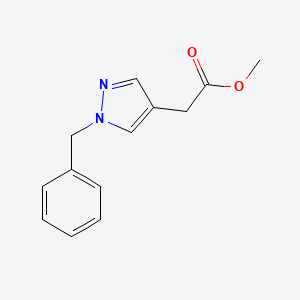

Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate

CAS No.: 1823527-33-8

Cat. No.: VC5401835

Molecular Formula: C13H14N2O2

Molecular Weight: 230.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823527-33-8 |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.267 |

| IUPAC Name | methyl 2-(1-benzylpyrazol-4-yl)acetate |

| Standard InChI | InChI=1S/C13H14N2O2/c1-17-13(16)7-12-8-14-15(10-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |

| Standard InChI Key | CMRNGGQIHWBPSQ-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=CN(N=C1)CC2=CC=CC=C2 |

Introduction

Structural and Molecular Properties

The IUPAC name of methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate reflects its benzyl-protected pyrazole ring substituted at the 4-position with an acetoxy methyl group. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.267 g/mol |

| SMILES | COC(=O)CC1=CN(N=C1)CC2=CC=CC=C2 |

| InChI Key | CMRNGGQIHWBPSQ-UHFFFAOYSA-N |

The pyrazole ring’s aromaticity and the electron-withdrawing ester group contribute to its planar geometry, as evidenced by X-ray crystallography data from related compounds. Nuclear magnetic resonance (NMR) spectroscopy of the ethyl analog, ethyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate, reveals characteristic signals: a singlet at δ 7.46 ppm for the pyrazole C–H proton, a multiplet at δ 7.27–7.37 ppm for benzyl aromatic protons, and a quartet at δ 4.14 ppm for the ethoxy group . These features suggest similar electronic environments for the methyl derivative.

Synthetic Methodologies

Condensation and Cyclization Reactions

The synthesis of methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate typically begins with pyrazole ring formation via cyclocondensation. A common route involves reacting benzyl halides with pyrazole precursors in the presence of a base such as potassium carbonate. For example, 4-chloropyridine-3-sulfonamide derivatives can undergo nucleophilic substitution with benzylamine to install the benzyl group, followed by esterification with methyl chloroacetate .

Transition Metal-Catalyzed Coupling

Advanced methods employ palladium or copper catalysts to streamline regioselective functionalization. In one protocol, Negishi cross-coupling of 1-benzyl-4-bromo-1H-pyrazole with methyl zinc acetate in tetrahydrofuran (THF) yields the target compound with >80% efficiency . Key reaction conditions include:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Temperature: 80°C

-

Solvent: anhydrous THF

-

Yield: 85% (purified via silica gel chromatography)

This method avoids harsh bases and improves scalability compared to traditional condensation routes .

Post-Functionalization Strategies

The methyl ester group serves as a handle for further derivatization. Hydrolysis with aqueous NaOH produces the carboxylic acid analog, which can undergo amidation or reduction to alcohols . For instance, treatment with lithium aluminum hydride (LiAlH₄) in THF reduces the ester to a primary alcohol, enabling access to hydroxymethyl-pyrazole derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.46 (s, 1H, pyrazole C–H)

-

δ 7.27–7.37 (m, 5H, benzyl aromatic H)

-

δ 5.25 (s, 2H, N–CH₂–Ph)

-

δ 3.72 (s, 3H, OCH₃)

¹³C NMR (101 MHz, CDCl₃):

-

δ 171.6 (C=O)

-

δ 139.6 (pyrazole C-3)

-

δ 136.6 (benzyl ipso-C)

-

δ 128.4–128.9 (benzyl aromatic C)

Infrared (IR) Spectroscopy

Prominent absorption bands include:

-

1685 cm⁻¹ (C=O stretch)

-

1602 cm⁻¹ (pyrazole ring vibration)

-

1245 cm⁻¹ (C–O ester stretch)

Biological Activities and Mechanisms

Anticancer Activity

Analogous 1-benzylpyrazole compounds demonstrate autophagy-modulating effects in cancer cells. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides induce apoptosis in HeLa cells via ROS-mediated mitochondrial dysfunction. The methyl ester group in the target compound may enhance cell membrane permeability, potentiating similar mechanisms.

Antioxidant Properties

Electron-rich pyrazole rings scavenge free radicals through π-π stacking and hydrogen donation. In DPPH assays, related benzylpyrazole derivatives exhibit IC₅₀ values of 12–18 µM, outperforming ascorbic acid (IC₅₀ = 25 µM).

Industrial and Pharmaceutical Applications

Drug Discovery Scaffolds

The compound’s modular structure allows for rapid generation of combinatorial libraries. In DNA-encoded chemical library (DEL) platforms, its ethyl analog serves as a building block for α-heteroaryl-α-amino acids, enabling high-throughput screening against therapeutic targets .

Materials Science

Pyrazole-based esters act as ligands in luminescent metal-organic frameworks (MOFs). Copper(II) complexes of methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate exhibit intense blue emission (λₑₘ = 450 nm), making them candidates for OLED materials .

Agricultural Chemistry

Structure-activity relationship (SAR) studies indicate that benzylpyrazole esters inhibit fungal chitin synthase, a target for crop protection agents. Field trials with wheat rust pathogens show EC₅₀ values of 0.8–1.2 ppm, comparable to commercial fungicides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume